molecular formula C11H5Cl2NO4 B1365752 5-(2-Chloro-4-nitrophenyl)furan-2-carbonyl chloride CAS No. 380594-11-6

5-(2-Chloro-4-nitrophenyl)furan-2-carbonyl chloride

Cat. No.: B1365752
CAS No.: 380594-11-6
M. Wt: 286.06 g/mol
InChI Key: BQTYBZIOLAXUSL-UHFFFAOYSA-N
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Description

“5-(2-Chloro-4-nitrophenyl)furan-2-carbonyl chloride” is a chemical compound with the molecular formula C11H5Cl2NO4 . It is a derivative of furan, a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . The compound has a molecular weight of 286.07 .


Molecular Structure Analysis

The molecular structure of “this compound” involves a furan ring attached to a nitrophenyl group and a carbonyl chloride group . The exact structural details are not available in the current literature.


Physical And Chemical Properties Analysis

The compound “this compound” has a molecular weight of 286.07 . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current literature.

Scientific Research Applications

Production and Application in Biofuels and Polymers

5-(Chloromethyl)furan-2-carbonyl chloride (CMFCC) and furan-2,5-dicarbonyl chloride (FDCC), closely related to 5-(2-Chloro-4-nitrophenyl)furan-2-carbonyl chloride, can be produced from precursor aldehydes like 5-(chloromethyl) furfural (CMF) and are useful intermediates in the production of furoate ester biofuels and polymers of FDCA (Dutta, Wu, & Mascal, 2015).

Synthesis and Biological Activity

The introduction of nitrophenyl moieties, such as in this compound, into furan compounds is part of a method to synthesize furan-2-carboxaldehyde and 5-aryl-furan-2-carboxylic acids, which have varied biological activities (Subrahmanya & Holla, 2003).

Pro-Drug Applications

Compounds like this compound have potential in developing pro-drugs for releasing therapeutic drugs in hypoxic solid tumours due to their bioreductive activation properties (Berry, Watson, Whish, & Threadgill, 1997).

Electrophilic Properties in Organic Synthesis

The carbonyl-substituted derivatives like this compound show unique electrophilic properties. These are used in various organic synthesis reactions, including aromatic substitutions (Polievktov, Markova, & Oleinik, 1977).

Chemosensing Applications

Derivatives containing the 5-(4-nitrophenyl)-2-furan group, similar to this compound, have been used in developing chemosensors for detecting mercury ions, demonstrating the utility of such compounds in environmental monitoring (Zhang et al., 2014).

Biochemical Analysis

Biochemical Properties

5-(2-Chloro-4-nitrophenyl)furan-2-carbonyl chloride plays a crucial role in biochemical reactions, particularly in the synthesis of other complex molecules. It interacts with various enzymes, proteins, and biomolecules, often acting as an intermediate in the formation of more complex structures. The compound’s reactivity is primarily due to the presence of the carbonyl chloride group, which can form covalent bonds with nucleophilic sites on enzymes and proteins. This interaction can lead to the modification of enzyme activity or protein function, making this compound a valuable tool in biochemical studies .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound may inhibit or activate specific signaling pathways, leading to changes in cellular responses. Additionally, it can affect gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the production of specific proteins .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the formation of covalent bonds with biomolecules, such as enzymes and proteins. This binding can result in enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. Additionally, the compound can induce changes in gene expression by interacting with DNA or transcription factors, leading to altered cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its effectiveness. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including changes in cell viability and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or enhancing cellular responses. At higher doses, it can lead to toxic or adverse effects, including cell death or tissue damage. Studies have identified specific dosage thresholds beyond which the compound’s effects become detrimental, highlighting the importance of careful dosage control in experimental settings .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. The compound can influence metabolic flux and metabolite levels by modulating enzyme activity or altering the availability of specific cofactors. These interactions can have significant implications for cellular metabolism and overall biochemical processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can interact with specific transporters or binding proteins, facilitating its movement across cellular membranes and its accumulation in specific tissues. These interactions can influence the compound’s localization and its overall effectiveness in biochemical applications .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can affect the compound’s interactions with biomolecules and its overall impact on cellular processes .

Properties

IUPAC Name

5-(2-chloro-4-nitrophenyl)furan-2-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H5Cl2NO4/c12-8-5-6(14(16)17)1-2-7(8)9-3-4-10(18-9)11(13)15/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQTYBZIOLAXUSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Cl)C2=CC=C(O2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H5Cl2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00403658
Record name 5-(2-Chloro-4-nitrophenyl)furan-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00403658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

380594-11-6
Record name 5-(2-Chloro-4-nitrophenyl)furan-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00403658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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